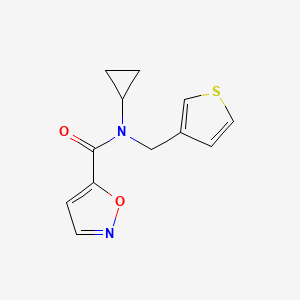

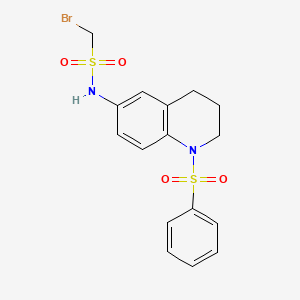

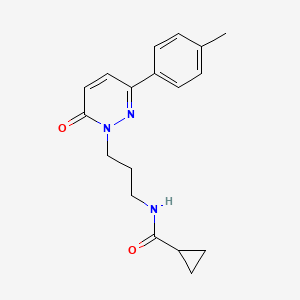

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H15BrN4O2 and its molecular weight is 435.281. The purity is usually 95%.

BenchChem offers high-quality (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Activities

A study explored the synthesis and characterization of copper(II) complexes with a ligand structurally similar to the compound of interest. These complexes demonstrated significant antiproliferative effects against various human tumor cell lines, indicating potential as cancer therapeutics. Additionally, one of the complexes showed high cytotoxic activity against ovarian and colorectal carcinoma cells, with a mechanism suggesting apoptosis induction rather than autophagy (Sutradhar et al., 2017).

Anticancer Evaluation

Another study synthesized derivatives involving the naphthalene moiety and evaluated their in vitro anticancer activity. The research identified compounds with moderate activity against breast cancer cell lines, providing a foundation for further investigation into their therapeutic potential (Salahuddin et al., 2014).

Antimicrobial and Anti-proliferative Activities

Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds exhibited promising results, with one showing significant inhibitory effect on cancer cells, highlighting their potential as dual-function agents for treating infections and cancer (Mansour et al., 2020).

Androgen Receptor Antagonists for Prostate Cancer

Research into the conformational analysis of compounds similar to the one of interest revealed potential as androgen receptor-coactivator disruptors. This application is particularly relevant for prostate cancer therapy, with a focus on the E/Z isomerism around the imine linker group for mechanistic insights (Blanco et al., 2012).

Synthesis and Evaluation for Anticancer Properties

The preparation of derivatives and their reaction with various nucleophiles were explored for anticancer evaluation. This study contributes to the understanding of how structural variations can impact the anticancer activity of compounds, providing a pathway for the design of new therapeutic agents (Gouhar & Raafat, 2015).

Propiedades

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN4O2/c22-17-7-8-20(27)16(10-17)12-23-26-21(28)19-11-18(24-25-19)15-6-5-13-3-1-2-4-14(13)9-15/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLRRDXNCMVXFZ-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972532 |

Source

|

| Record name | N'-[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(naphthalen-2-yl)-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5706-01-4 |

Source

|

| Record name | N'-[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(naphthalen-2-yl)-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide](/img/structure/B2749741.png)

![3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2749745.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2749747.png)

![3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine](/img/structure/B2749758.png)